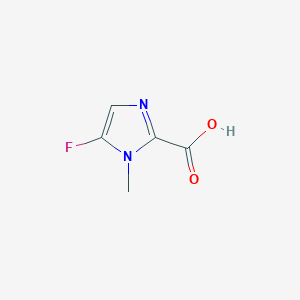

5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid

CAS No.:

Cat. No.: VC20139986

Molecular Formula: C5H5FN2O2

Molecular Weight: 144.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5FN2O2 |

|---|---|

| Molecular Weight | 144.10 g/mol |

| IUPAC Name | 5-fluoro-1-methylimidazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H5FN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) |

| Standard InChI Key | BPIIJWNSHWQVAF-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1C(=O)O)F |

Introduction

5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is a fluorinated derivative of the imidazole family, characterized by its unique molecular structure that includes a methyl group at the 1-position, a carboxylic acid group at the 2-position, and a fluorine atom at the 5-position of the imidazole ring. Its chemical formula is , and its CAS number is 1956324-94-9.

This compound has gained interest in medicinal and synthetic chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The fluorine atom enhances its interaction with biological targets, which may improve efficacy compared to non-fluorinated analogs.

Structural Features

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.10 g/mol |

| Functional Groups | Fluorine, methyl, carboxylic acid |

| Key Structural Features | Fluorine at position 5, methyl at position 1 |

The combination of fluorine and carboxylic acid functionalities contributes to its unique physicochemical properties, such as enhanced lipophilicity and potential for hydrogen bonding.

Synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid

Several methods have been developed for synthesizing this compound. A common approach involves the fluorination of precursor imidazole derivatives followed by functionalization to introduce the methyl and carboxylic acid groups. Key steps include:

-

Fluorination: Selective introduction of fluorine at the 5-position.

-

Methylation: Addition of a methyl group at the nitrogen atom in position 1.

-

Carboxylation: Introduction of a carboxylic acid group at position 2.

These reactions typically require controlled conditions to ensure regioselectivity and yield optimization.

Biological Activities

Preliminary research indicates that 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid exhibits notable biological properties:

-

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to interact with microbial enzymes or receptors.

-

Anti-inflammatory Properties: The presence of fluorine is thought to enhance its binding affinity to biological targets involved in inflammation pathways.

Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Applications

The distinct structural features of this compound make it valuable in various fields:

-

Medicinal Chemistry: Potential lead compound for designing drugs with antimicrobial or anti-inflammatory effects.

-

Synthetic Chemistry: Useful as a building block in the synthesis of more complex molecules.

Comparison with Related Compounds

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-Methylimidazole-2-carboxylic acid | 20485-43-2 | Lacks fluorine substitution |

| Ethyl 5-fluoro-1-methylimidazole-2-carboxylate | 1426429-71-1 | Ester derivative; different functional groups |

The fluorine substitution in 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid enhances its biological activity compared to these analogs.

Future Research Directions

While promising, further investigations are necessary to:

-

Explore detailed pharmacokinetics and pharmacodynamics.

-

Evaluate cytotoxicity profiles on human cell lines.

-

Develop derivatives with improved selectivity and potency.

These studies could pave the way for novel therapeutic applications.

By combining unique structural features with promising biological activities, 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid represents an exciting avenue for research in medicinal chemistry and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume